

Comparative Guide: EC50 Values of Urotensin II (114-124) Across Cell Models

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Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

Cat. No.: B1574775

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Executive Summary & Molecule Identity

Urotensin II (114-124), commonly referred to as human Urotensin II (hU-II), is the mature, biologically active 11-amino acid cyclic peptide derived from the prepro-urotensin II precursor. It is widely recognized as the most potent mammalian vasoconstrictor identified to date, exhibiting potency an order of magnitude greater than Endothelin-1.

- Sequence:Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (Disulfide bridge: Cys5–Cys10)
- Target Receptor: Urotensin II Receptor (UTR, formerly GPR14)[1][2]
- Primary Signaling Mode: G

q/11-coupled calcium mobilization.

This guide provides a technical comparison of EC50 values across engineered and native cell lines, elucidating how receptor density, species orthologs, and coupling efficiency influence potency.

Comparative Analysis of EC50 Values

The potency of Urotensin II (114-124) varies significantly depending on the expression system (recombinant vs. endogenous) and the species origin of the receptor. The following data aggregates validated experimental outcomes.

Table 1: EC50 Values in Recombinant & Native Systems

Cell Line	Receptor Status	Assay Readout	EC50 Value (nM)	Interpretation
HEK293	Transfected (hUTR)	Ca Mobilization	0.62 ± 0.17	High Potency Standard. High receptor reserve in HEK systems typically yields the lowest EC50 (sub-nanomolar).
CHO-K1	Transfected (hUTR)	Ca Mobilization	1.20 ± 0.20	Robust Agonism. Slightly higher EC50 than HEK, potentially due to differences in G-protein coupling efficiency or receptor density.
TE-671	Endogenous (Native)	Ca Mobilization	6.9 ± 2.2	Physiological Baseline. Native rhabdomyosarcoma cells show lower apparent potency, reflecting physiological receptor levels.
SJRH30	Endogenous (Native)	Ca Mobilization	~6.9	Consistent with TE-671; confirms native skeletal muscle/tumor cell sensitivity range.
Rat Aorta	Tissue Bioassay	Vasoconstriction	0.81 (pEC50 ~9.09)	Functional Potency. In tissue, hU-II is

extremely potent, often surpassing cell-based assays due to signal amplification.

Primate orthologs show high conservation in binding affinity.

HEK293	Transfected (Monkey UT)	Ca Mobilization	1.1 ± 0.3
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HEK293	Transfected (Mouse UT)	Ca Mobilization	3.2 ± 0.8
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Rodent receptors may display slightly lower affinity for the human peptide isoform.

Technical Insight: The "System Bias"

- Recombinant Overexpression (HEK/CHO): These systems often possess "receptor reserve" (spare receptors). Even if only a fraction of receptors are occupied, the maximal calcium response () is achieved, shifting the EC50 curve to the left (lower concentration).
- Native Systems (TE-671/Endothelial): These reflect "true" physiological coupling. The EC50 observed here (~7 nM) is likely closer to the equilibrium dissociation constant () of the ligand-receptor complex in vivo.

Mechanistic Signaling Pathway

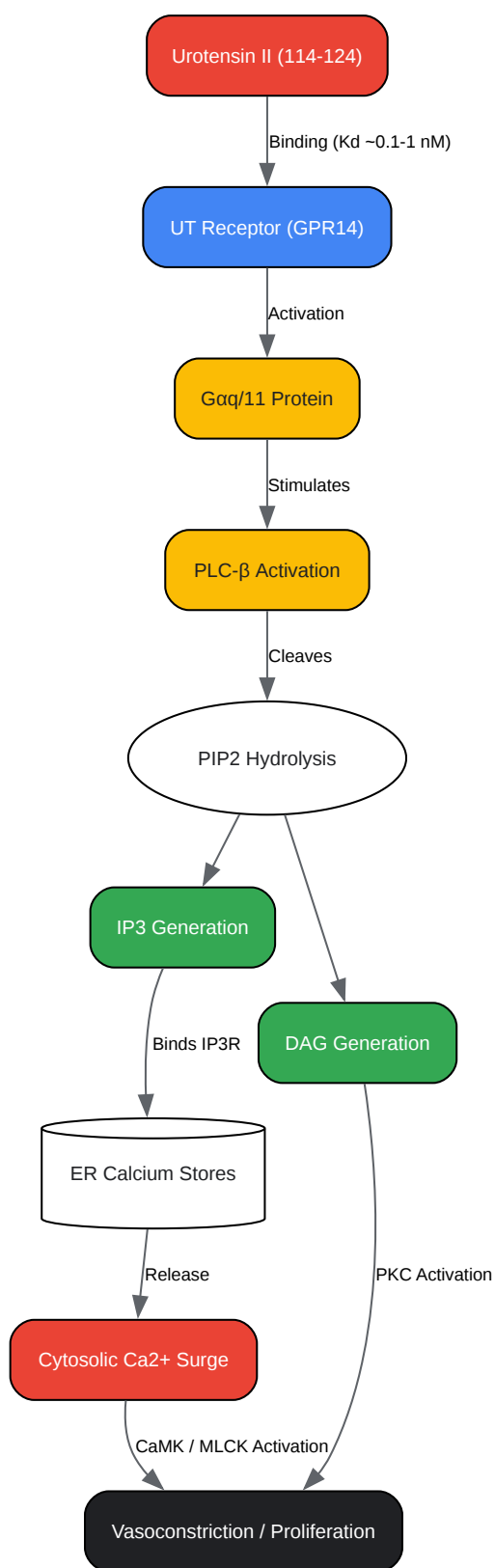
Urotensin II acts primarily through the G

q/11 pathway.^[3] Upon binding to the UTR, the G-protein heterotrimer dissociates, activating Phospholipase C-

(PLC

). This enzyme hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium.

Diagram 1: Urotensin II Signaling Cascade



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Caption: The primary Gq-coupled pathway utilized by Urotensin II to elicit calcium mobilization and functional responses.

Experimental Protocol: Calcium Mobilization Assay

To reproduce the EC50 values cited above (specifically for HEK293 or CHO cells), a standardized Fluometric Imaging Plate Reader (FLIPR) or kinetic microplate reader assay is recommended.

Methodology Causality

- Why Fura-2/Fluo-4? These ratiometric or high-intensity dyes bind free cytosolic Ca immediately upon release from the ER, allowing real-time kinetic measurement.
- Why Probenecid? It inhibits the organic anion transporter, preventing the leakage of the fluorescent dye out of the cells during incubation.

Step-by-Step Protocol

- Cell Preparation:
 - Seed HEK293-hUTR cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.
 - Incubate overnight at 37°C, 5% CO₂ to reach 90% confluency.
- Dye Loading:
 - Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 0.1% BSA.
 - Add Fluo-4 AM (or Fura-2 AM) to a final concentration of 4 M.
 - Remove culture media and add 100 L of Dye Loading Solution to each well.

- Incubate for 60 minutes at 37°C.
- Compound Preparation:
 - Dissolve Urotensin II (114-124) in deionized water to a 1 mM stock.
 - Prepare serial dilutions (e.g., 10 M to 10⁻⁸ M) in assay buffer (HBSS + HEPES).
- Assay Execution:
 - Transfer plate to the reader (e.g., FLIPR Tetra or FlexStation).
 - Establish a 10-second baseline fluorescence reading (Excitation 485 nm / Emission 525 nm).
 - Inject compound automatically.
 - Record fluorescence for 120 seconds.
- Data Analysis:
 - Calculate $\frac{\text{Peak fluorescence minus baseline}}{\text{baseline}}$.
 - Plot Log[Agonist] vs. Response using a 4-parameter logistic equation to derive EC50.

Diagram 2: Assay Workflow



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Caption: Standardized workflow for determining Urotensin II potency via calcium flux.

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